molecular formula C11H8Cl2N2O2S B13660645 Ethyl 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylate

Ethyl 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylate

Cat. No.: B13660645
M. Wt: 303.2 g/mol
InChI Key: LXAYUEVMLBAANN-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with an ethyl ester group and a dichloropyridinyl moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylate typically involves the reaction of 2,6-dichloropyridine with thiazole-4-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions of the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2,6-Dichloropyridin-3-yl)thiazole-4-carboxylate
  • 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylic acid
  • 2-(2,6-Dichloropyridin-4-yl)thiazole

Uniqueness

Ethyl 2-(2,6-Dichloropyridin-4-yl)thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group and the dichloropyridinyl moiety enhances its reactivity and potential for various applications compared to other similar compounds.

Properties

Molecular Formula

C11H8Cl2N2O2S

Molecular Weight

303.2 g/mol

IUPAC Name

ethyl 2-(2,6-dichloropyridin-4-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H8Cl2N2O2S/c1-2-17-11(16)7-5-18-10(14-7)6-3-8(12)15-9(13)4-6/h3-5H,2H2,1H3

InChI Key

LXAYUEVMLBAANN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=NC(=C2)Cl)Cl

Origin of Product

United States

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